3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline
Description
Properties
IUPAC Name |
2-methyl-5-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-12-18-21-17(24-12)22-8-6-13(7-9-22)11-23-16-10-14-4-2-3-5-15(14)19-20-16/h10,13H,2-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSQIAHLABENEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline typically involves multi-step organic synthesis techniques. The process begins with the preparation of the thiadiazole and piperidine intermediates, which are then coupled with the tetrahydrocinnoline core. Common reagents used in these reactions include various chlorinating agents, bases, and solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be synthesized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride in the presence of a base.
Major Products
Scientific Research Applications
3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline is a complex organic molecule with a tetrahydrocinnoline core and a piperidine ring substituted with a thiadiazole moiety. The presence of a methoxy group enhances its solubility and potential bioactivity. Its applications are primarily in the pharmaceutical field.
Potential Applications
- Interaction studies with biological targets Understanding the pharmacological profile of this compound is crucial. Preliminary studies can offer insights into its potential therapeutic effects.
- Pharmaceutical research The compound can be a candidate for drug development.
- Medicinal chemistry The structure incorporates elements of heterocyclic chemistry, significant due to the diverse biological activities exhibited by compounds containing nitrogen and sulfur frameworks.
Structural Features and Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Methylthiadiazole | Contains thiadiazole; lacks piperidine | Antimicrobial |
| Piperidine derivatives | Contains piperidine; variable substituents | Neuroprotective |
| Tetrahydrocinnoline analogs | Contains tetrahydrocinnoline; different substituents | Antidepressant |
Mechanism of Action
The mechanism of action of 3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs with Thiadiazole-Piperidine Motifs
Key Findings :
- Substitution on the thiadiazole ring (e.g., methyl in the target vs.
- The tetrahydrocinnoline core in the target compound may enhance CNS permeability compared to pyrimidine or pyrazine cores in analogs .
Analogs with Tetrahydrocinnoline or Related Cores
Key Findings :
- The sulfonyl group in ’s analog may improve aqueous solubility compared to the target compound’s methyl-thiadiazole group.
- RGH-397’s naphthyridine core demonstrates that tetrahydro-heterocycles can selectively modulate neurological targets like GABAA receptors, suggesting a possible pathway for the target compound .
Therapeutic Target Comparison
Key Findings :
- The target compound’s thiadiazole and tetrahydrocinnoline moieties align with Xanomeline’s muscarinic activity but lack the hexyloxy chain critical for receptor binding .
Biological Activity
Introduction
The compound 3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline is a complex organic molecule notable for its diverse biological activities. Its structure includes a tetrahydrocinnoline core and a piperidine ring with a thiadiazole moiety, which enhances its potential bioactivity through various mechanisms. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.
Structural Features
The compound features:
- Piperidine Ring : Known for neuroprotective effects.
- Thiadiazole Moiety : Associated with antimicrobial properties.
- Methoxy Group : Enhances solubility and bioactivity.
| Component | Description |
|---|---|
| Piperidine | Neuroprotective properties |
| Thiadiazole | Antimicrobial activity |
| Methoxy | Improved solubility |
Chemical Formula
The molecular formula of the compound is with a molecular weight of approximately 305.41 g/mol.
Pharmacological Profile
Research indicates that compounds similar to This compound exhibit various biological activities:
- Antimicrobial Activity : The thiadiazole component is linked to significant antimicrobial effects against various pathogens.
- Neuroprotective Effects : The piperidine structure is associated with neuroprotection in models of neurodegenerative diseases.
- Antidepressant Properties : Tetrahydrocinnoline derivatives have shown promise in treating depression.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Interaction with specific enzymes related to neurotransmitter systems.
- Receptor Modulation : Binding to receptors involved in mood regulation and neuroprotection.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial properties of compounds structurally similar to the target compound. Results indicated that derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
Study 2: Neuroprotective Effects
In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating conditions such as Alzheimer's disease.
Study 3: Antidepressant Activity
Preclinical trials showed that administration of the compound led to reduced depressive-like behaviors in animal models, indicating its potential as an antidepressant.
Comparative Analysis with Similar Compounds
Several compounds share structural features with This compound , highlighting its uniqueness:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methylthiadiazole | Thiadiazole; lacks piperidine | Antimicrobial |
| Piperidine Derivatives | Piperidine; variable substituents | Neuroprotective |
| Tetrahydrocinnoline Analogs | Tetrahydrocinnoline; different substituents | Antidepressant |
Q & A
Q. What are the primary synthetic routes for synthesizing 3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline?
The synthesis typically involves multi-step reactions starting with functionalization of the piperidine and thiadiazole rings. Key steps include:
- Thiadiazole Formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux in ethanol or acetic acid, as demonstrated in analogous thiadiazole syntheses .
- Piperidine Functionalization : Substitution at the piperidine nitrogen using nucleophilic reagents (e.g., alkyl halides) in polar aprotic solvents like DMF or acetonitrile .
- Coupling Reactions : Etherification between the piperidine-methanol intermediate and the tetrahydrocinnoline core via Mitsunobu or nucleophilic substitution (e.g., using NaH in THF) .
Optimization Note: Solvent choice (e.g., ethanol for cyclization vs. DMF for coupling) and reaction time significantly impact yield. For example, refluxing for 2–4 hours in ethanol achieves >70% yield in thiadiazole formation .
Q. Which spectroscopic and analytical methods are most effective for structural characterization?
A combination of techniques is critical:
- Elemental Analysis : Confirms empirical formula and purity (>95% is standard for research-grade compounds) .
- FTIR Spectroscopy : Identifies functional groups (e.g., C-S stretching in thiadiazole at 650–750 cm⁻¹, C-O-C in ethers at 1100–1250 cm⁻¹) .
- LC-MS : Validates molecular weight and detects intermediates during synthesis .
- NMR (¹H/¹³C) : Resolves stereochemistry and substitution patterns. For example, the piperidine methoxy group shows a triplet at δ 3.5–4.0 ppm in ¹H NMR .
Advanced Research Questions
Q. How can conflicting NMR data for piperidine ring stereochemistry be resolved?
Discrepancies in stereochemical assignments often arise from dynamic ring puckering or solvent effects. Methodological solutions include:
- Variable Temperature NMR : Cooling to −40°C slows ring inversion, splitting signals into distinct axial/equatorial proton resonances .
- NOESY Experiments : Detects spatial proximity between protons (e.g., methoxy group and adjacent piperidine hydrogens) to confirm chair conformations .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and simulate NMR chemical shifts for comparison .
Q. What strategies improve the yield of thiadiazole ring formation during synthesis?
Key variables to optimize:
- Catalyst Use : Adding p-toluenesulfonic acid (p-TsOH) accelerates cyclocondensation by protonating intermediates .
- Solvent Selection : Ethanol outperforms DMF in thiadiazole synthesis due to better solubility of thiosemicarbazide precursors .
- Reaction Monitoring : TLC (silica gel, ethyl acetate/hexane) ensures completion before workup. Stopping reactions at 90% conversion prevents byproduct formation .
Q. How can computational methods predict the bioactivity of this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases). For example, the thiadiazole moiety may bind ATP pockets via sulfur-mediated hydrogen bonds .
- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on thiadiazole) with activity trends from in vitro assays .
- MD Simulations : Assesses stability of ligand-target complexes over 100-ns trajectories to prioritize compounds for synthesis .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data?
Contradictions often stem from assay variability or impurities. Mitigation strategies:
- Reproducibility Checks : Replicate assays in triplicate using standardized protocols (e.g., MTT for cytotoxicity, IC₅₀ calculations) .
- Purity Validation : HPLC with UV detection (λ = 254 nm) ensures >98% purity; impurities <2% can skew activity results .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Methodological Tables
Q. Table 1: Optimal Conditions for Key Synthesis Steps
| Step | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Thiadiazole formation | Ethanol | p-TsOH | 80 | 3 | 75 | |
| Piperidine coupling | DMF | NaH | 0→RT | 12 | 60 | |
| Etherification | THF | DIAD | 25 | 24 | 85 |
Q. Table 2: Key Spectral Signatures for Structural Confirmation
| Functional Group | FTIR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Thiadiazole C-S | 690 | – | 165–170 (C=N) |
| Piperidine-OCH₂ | 1100 | 3.5–4.0 (m, 2H) | 68–72 |
| Tetrahydrocinnoline | – | 6.8–7.2 (aromatic H) | 115–125 (C aromatic) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
